
1-Diazenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazenylmethanimine is an organic compound with the molecular formula CH₂N₂ It is a member of the diazo compounds, characterized by the presence of a diazo group (N=N) attached to a methanimine group (CH=N)
Preparation Methods
1-Diazenylmethanimine can be synthesized through several methods. One common synthetic route involves the reaction of nitrosomethylurea with potassium hydroxide in an ether solution. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product . Another method involves the use of nitrosomethylurethane and alcoholic potassium hydroxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
1-Diazenylmethanimine undergoes a variety of chemical reactions due to its highly reactive diazo group. Some of the key reactions include:
Oxidation: The compound can be oxidized to form nitrogen gas and other by-products.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: The diazo group can be substituted with other functional groups, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Diazenylmethanimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and cyclopropanes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Diazenylmethanimine involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is primarily due to the presence of the diazo group, which can undergo homolytic or heterolytic cleavage to form reactive species .
Comparison with Similar Compounds
1-Diazenylmethanimine can be compared with other diazo compounds, such as diazomethane (CH₂N₂) and diazoethane (C₂H₄N₂). While these compounds share similar reactivity due to the presence of the diazo group, this compound is unique in its structural configuration and specific reactivity patterns. Other similar compounds include phenylenediamines, which also contain nitrogen-nitrogen bonds but differ in their overall structure and applications .
Properties
CAS No. |
90251-05-1 |
|---|---|
Molecular Formula |
CH3N3 |
Molecular Weight |
57.055 g/mol |
IUPAC Name |
N-iminomethanimidamide |
InChI |
InChI=1S/CH3N3/c2-1-4-3/h1-3H |
InChI Key |
WHWSKLPPZAUNTI-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


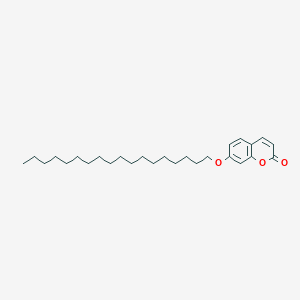
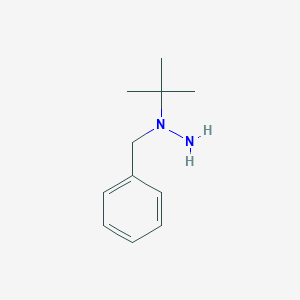
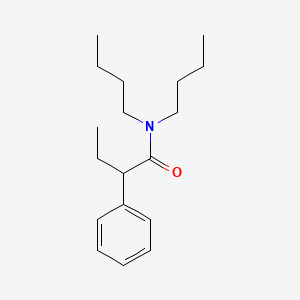
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
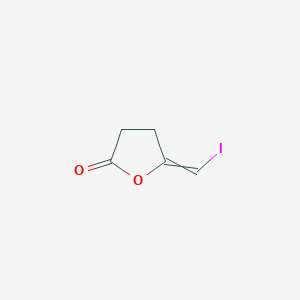
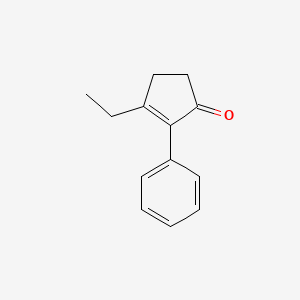
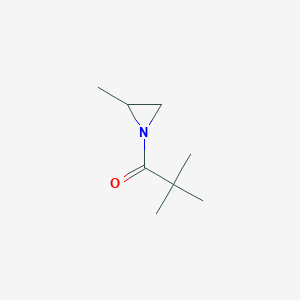
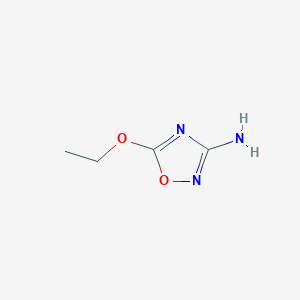
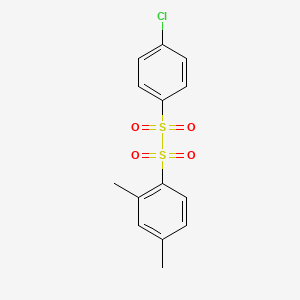

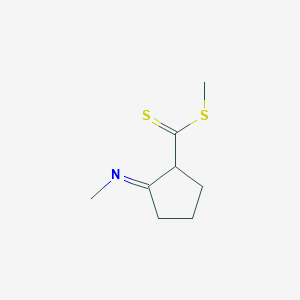
![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
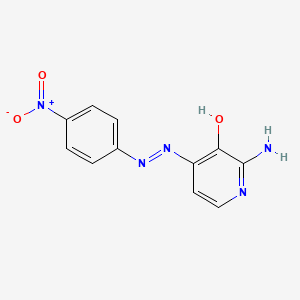
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
